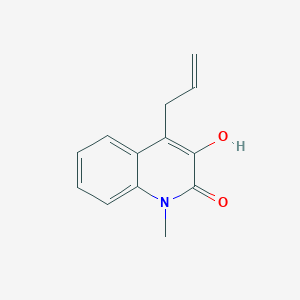
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as AHMQ and is a member of the quinoline family. AHMQ has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of AHMQ is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the electronic structure of AHMQ, which leads to the emission of fluorescence. The selectivity of AHMQ for metal ions is believed to be due to the specific coordination geometry of the metal ion and the ligand.
Biochemical and Physiological Effects:
AHMQ has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, the potential applications of AHMQ in biological systems are still being explored, and further studies are needed to fully understand its effects on living organisms.
実験室実験の利点と制限
AHMQ has several advantages as a fluorescent probe for metal ions. It is relatively easy to synthesize, has a high selectivity for metal ions, and emits strong fluorescence upon binding. However, AHMQ also has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties. Additionally, AHMQ can be affected by other interfering substances in biological and environmental samples, which can lead to false positives or negatives.
将来の方向性
There are several potential future directions for research on AHMQ. One area of interest is the development of new fluorescent probes based on the AHMQ structure with improved selectivity and sensitivity for metal ions. Another potential direction is the application of AHMQ in the detection and quantification of metal ions in environmental samples, such as water and soil. Additionally, AHMQ may have potential applications in the field of bioimaging, where it can be used to visualize metal ions in living cells and tissues.
In conclusion, 4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AHMQ is needed to fully understand its potential applications and limitations.
合成法
The synthesis of AHMQ involves the reaction of 2-methyl-3-oxo-2,3-dihydroquinoline with allyl bromide in the presence of sodium hydride. This reaction results in the formation of AHMQ as a yellow crystalline solid with a melting point of 122-124°C. The synthesis of AHMQ is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
AHMQ has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of AHMQ is its use as a fluorescent probe for the detection of metal ions. AHMQ has been shown to selectively bind to metal ions such as copper, zinc, and nickel, and emit fluorescence upon binding. This property makes AHMQ a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
特性
| 172604-85-2 | |
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
3-hydroxy-1-methyl-4-prop-2-enylquinolin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-3-6-10-9-7-4-5-8-11(9)14(2)13(16)12(10)15/h3-5,7-8,15H,1,6H2,2H3 |
InChIキー |
SKUBNNJEWFZDBO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)CC=C |
正規SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)CC=C |
同義語 |
2(1H)-Quinolinone, 3-hydroxy-1-methyl-4-(2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)





![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)




